Bromopentafluorobenzene
Overview
Description
Bromopentafluorobenzene is an organofluorine compound with the chemical formula C6BrF5. It is a colorless liquid that is primarily used in the preparation of pentafluorophenyl compounds . This compound is notable for its high fluorine content, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Bromopentafluorobenzene is primarily used as a reagent in organic synthesis . It is commonly employed as a source of the pentafluorophenyl group in various reactions . The primary targets of this compound are therefore the molecules that it interacts with in these reactions.
Mode of Action
The mechanism of action of this compound involves the substitution of hydrogen atoms in the benzene ring with fluorine atoms . This results in the formation of new compounds with unique properties .
Biochemical Pathways
This compound is used to prepare pentafluophenyl compounds . These syntheses typically proceed via the intermediacy of C6F5Li or the Grignard reagent . An illustrative example is the preparation of tris(pentafluorophenyl)borane .
Result of Action
The result of this compound’s action is the formation of new compounds with unique properties . For example, it can be used to prepare pentafluophenyl compounds , which have a wide range of applications in various fields.
Biochemical Analysis
Biochemical Properties
Bromopentafluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its σ- and π-holes. These interactions are primarily driven by the electrostatic potentials of the σ- and π-holes, which enable this compound to form complexes with electron-rich atoms or groups. For example, this compound can interact with pyridine, which possesses an electron lone-pair nitrogen atom and a π ring . These interactions can influence the activity and function of the biomolecules involved.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its σ- and π-holes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular metabolism. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromopentafluorobenzene can be synthesized through various methods. One common method involves the bromination of pentafluorobenzene. The process typically includes the following steps :
- Add chloroform and bromine to a reaction vessel.
- Cool the mixture to -5°C.
- Introduce chlorine gas to form bromine chloride.
- Add the bromine chloride solution to pentafluorobenzene in the presence of a catalyst such as aluminum trichloride.
- Maintain the reaction at 35°C for 12 hours.
- Isolate the product by distillation under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Bromopentafluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can form Grignard reagents, which are useful in coupling reactions to introduce pentafluorophenyl groups into other molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include lithium or sodium alkoxides, and the reactions are typically carried out in polar aprotic solvents.
Grignard Reagent Formation: Magnesium in the presence of anhydrous ether is used to form the Grignard reagent, which can then react with various electrophiles.
Major Products:
Pentafluorophenyl Derivatives: These are the primary products formed from substitution and coupling reactions involving this compound.
Scientific Research Applications
Bromopentafluorobenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Pentafluorobenzene
- Chloropentafluorobenzene
- Iodopentafluorobenzene
Comparison: Bromopentafluorobenzene is unique among its analogs due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to chloropentafluorobenzene, this compound is more reactive in nucleophilic substitution reactions. Iodopentafluorobenzene, while more reactive, is less stable and more challenging to handle .
Properties
IUPAC Name |
1-bromo-2,3,4,5,6-pentafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKTVXADUPBFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047136 | |
Record name | Bromopentafluorobenzene | |
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Molecular Weight |
246.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Bromopentafluorobenzene | |
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CAS No. |
344-04-7 | |
Record name | Bromopentafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-04-7 | |
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Record name | Bromopentafluorobenzene | |
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Record name | BROMOPENTAFLUOROBENZENE | |
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Record name | Benzene, 1-bromo-2,3,4,5,6-pentafluoro- | |
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Record name | Bromopentafluorobenzene | |
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Record name | Bromopentafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | BROMOPENTAFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88219080S | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bromopentafluorobenzene?
A1: this compound has the molecular formula C6BrF5 and a molecular weight of 246.99 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound. These include:- NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy provide valuable information about the structure and bonding in the molecule. [, , , ]- IR and Raman Spectroscopy: Vibrational spectroscopy reveals insights into molecular vibrations and interactions, particularly in the context of halogen bonding. [, ]- UV-Vis Spectroscopy: UV-Vis studies help understand the electronic transitions within the molecule and its light absorption characteristics. []- High-Resolution Vacuum Ultraviolet Photoabsorption, Electron Impact, and Photoelectron Spectroscopies: These techniques provide detailed information about electronic structure and bonding. []
Q3: How is this compound synthesized?
A3: Several methods have been reported for the synthesis of this compound:- Decarboxylation and Bromination of Pentafluorobenzoic Acid: This two-step process involves the decarboxylation of pentafluorobenzoic acid followed by bromination. [, ]- High-Temperature Reaction of Hexafluorobenzene with Bromine: Direct bromination of hexafluorobenzene at elevated temperatures (300-850 °C) yields this compound as a major product. []- Pyrolysis of Fluorotribromomethane: Thermal decomposition of fluorotribromomethane at high temperatures also produces this compound. []
Q4: Can this compound undergo nucleophilic aromatic substitution reactions?
A4: Yes, despite the presence of electron-withdrawing fluorine atoms, this compound can undergo nucleophilic aromatic substitution, with the bromine atom being preferentially replaced. This reactivity is attributed to the strong inductive effect of the fluorine atoms, which stabilizes the negative charge in the transition state. [, ]
Q5: How does the presence of this compound affect the outcome of Grignard reactions?
A5: this compound serves as a valuable reagent in Grignard reactions. It readily undergoes Grignard exchange reactions with other Grignard reagents, enabling the preparation of diverse pentafluorophenyl-substituted compounds. This exchange reaction is particularly efficient in microflow systems. []
Q6: How does this compound engage in halogen bonding?
A6: this compound acts as a halogen bond donor due to the presence of a sigma-hole on the bromine atom. This positive electrostatic potential region interacts favorably with electron-rich species, such as nitrogen-containing heterocycles like pyridine. This interaction has been studied both computationally and experimentally, revealing insights into the geometry, energetics, and spectroscopic characteristics of the resulting halogen-bonded complexes. [, , ]
Q7: Can this compound participate in other non-covalent interactions?
A7: Yes, in addition to halogen bonding, this compound can engage in other non-covalent interactions, such as pi-hole···pi and sigma-hole···pi interactions. These interactions play a significant role in supramolecular chemistry, crystal engineering, and material science. []
Q8: What are some applications of this compound in material science?
A8: this compound serves as a building block for synthesizing various fluorine-containing polymers, such as poly(pentafluorophenylsilyne). These polymers exhibit unique optical and electronic properties, making them promising materials for applications in optoelectronics and organic electronics. []
Q9: What safety precautions should be taken when handling this compound?
A9: this compound should be handled with care as it may cause irritation to the skin, eyes, and respiratory system. It is crucial to work in a well-ventilated area and use appropriate personal protective equipment, such as gloves, goggles, and a lab coat. []
Q10: What is the environmental impact of this compound?
A10: While specific data on the ecotoxicological effects of this compound might be limited in the provided research, it is essential to consider the potential environmental impact of fluorinated compounds. Responsible waste management practices and exploration of alternatives with lower environmental footprints are crucial aspects to address. []
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